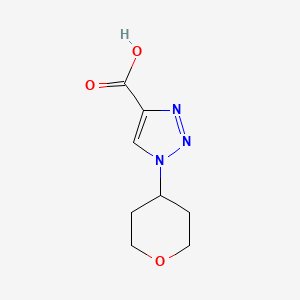

1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Chemical Identity and Classification

This compound is a heterocyclic organic compound characterized by a complex molecular architecture that incorporates multiple ring systems and functional groups. The compound possesses the molecular formula C₈H₁₁N₃O₃ and exhibits a molecular weight of 197.19 grams per mole, establishing its position within the category of medium-sized organic molecules suitable for pharmaceutical applications. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(oxan-4-yl)triazole-4-carboxylic acid, reflecting its systematic chemical structure and functional group arrangement.

The structural complexity of this compound emerges from its tri-component architecture consisting of a 1,2,3-triazole heterocyclic core, an oxane ring substituent, and a carboxylic acid functional group. The 1,2,3-triazole moiety represents a five-membered aromatic heterocycle containing three adjacent nitrogen atoms, which contributes significantly to the compound's electronic properties and chemical reactivity. This triazole ring system belongs to the broader classification of azoles, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities and synthetic utility.

The oxane ring component, also known as tetrahydropyran, constitutes a six-membered saturated heterocycle containing one oxygen atom. This structural element is connected to the triazole ring through the nitrogen atom at position 1 of the triazole and the carbon atom at position 4 of the oxane ring. The carboxylic acid group attached at position 4 of the triazole ring provides additional functionality and contributes to the compound's potential for hydrogen bonding and metal coordination.

Table 1: Fundamental Chemical Properties of this compound

The classification of this compound within the hierarchical system of organic chemistry places it among the substituted triazoles, specifically within the 1,2,3-triazole subfamily. This classification is significant because 1,2,3-triazoles exhibit distinct chemical and biological properties compared to their 1,2,4-triazole isomers, including different tautomeric behavior and reactivity patterns. The presence of the oxane substituent further categorizes this compound as a glycosyl-modified triazole derivative, which may exhibit enhanced solubility and bioavailability characteristics compared to unsubstituted triazole compounds.

The electronic structure of this compound reflects the aromatic nature of the triazole ring system, which contributes to the compound's stability and chemical properties. The three adjacent nitrogen atoms in the triazole ring create a highly polarized electronic environment that influences the compound's reactivity toward both electrophilic and nucleophilic reagents. This electronic distribution also enables the compound to participate in various coordination chemistry applications due to the availability of lone pairs on the nitrogen atoms.

Historical Context in Triazole Research

The development of this compound exists within the broader historical framework of triazole chemistry, which originated in the late nineteenth century and has evolved into one of the most important areas of heterocyclic chemistry. The foundational work in triazole chemistry began with the pioneering research of Hermann Bladin, who first coined the term "triazole" in 1885 to describe the five-membered heterocyclic ring system containing three nitrogen atoms. This early work established the nomenclature and basic understanding of triazole structures that would later enable the development of more complex substituted derivatives such as this compound.

The historical significance of 1,2,3-triazole chemistry received a transformative boost through the groundbreaking work of Rolf Huisgen, whose comprehensive studies of 1,3-dipolar cycloaddition reactions revolutionized the synthesis of triazole compounds. Huisgen's research, conducted primarily in the mid-twentieth century, established the mechanistic foundation for triazole formation through azide-alkyne cycloaddition reactions, which became known as the Huisgen cycloaddition. This reaction mechanism provided the theoretical and practical framework for synthesizing diverse triazole derivatives, including complex substituted compounds like this compound.

The evolution of triazole chemistry accelerated dramatically in 2002 with the independent discoveries by Morten Meldal and the research team of Valery Fokin and Karl Barry Sharpless, who developed the copper-catalyzed azide-alkyne cycloaddition reaction. This catalytic variant of the Huisgen cycloaddition, commonly referred to as copper-catalyzed azide-alkyne cycloaddition, enabled the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild reaction conditions. The development of this methodology marked a pivotal moment in triazole chemistry and opened new avenues for synthesizing complex triazole derivatives with precise substitution patterns.

The historical progression of triazole research demonstrates the gradual expansion from simple unsubstituted triazoles to increasingly complex derivatives incorporating diverse functional groups and ring systems. The synthesis of compounds like this compound represents the culmination of decades of methodological development in triazole chemistry, combining multiple synthetic strategies to create sophisticated molecular architectures. The incorporation of oxane rings and carboxylic acid functionalities reflects the modern approach to triazole chemistry, which emphasizes the creation of multifunctional compounds with enhanced properties for specific applications.

Table 2: Historical Milestones in Triazole Chemistry Relevant to this compound Development

The historical context of triazole research also encompasses the recognition of triazoles as important pharmacophores in medicinal chemistry. The discovery of antifungal activities in azole derivatives in 1944 initiated a new era of triazole-based drug development, leading to the creation of numerous therapeutic agents. This pharmaceutical relevance has driven continued interest in triazole chemistry and has motivated the synthesis of novel derivatives like this compound, which may exhibit unique biological properties due to their distinctive structural features.

Significance in Heterocyclic Chemistry

The significance of this compound within the realm of heterocyclic chemistry extends beyond its individual molecular properties to encompass its role as a representative of advanced heterocyclic design principles. This compound exemplifies the modern approach to heterocyclic chemistry, which emphasizes the integration of multiple heterocyclic systems to create molecules with enhanced functionality and versatility. The combination of triazole and oxane rings in a single molecular framework demonstrates the sophisticated level of structural complexity achievable through contemporary synthetic methodologies.

The triazole component of this compound contributes significantly to its importance in heterocyclic chemistry due to the unique properties associated with 1,2,3-triazole rings. These five-membered heterocycles exhibit remarkable stability despite containing three adjacent nitrogen atoms, a structural feature that would typically be associated with instability in other molecular contexts. The aromatic character of the triazole ring provides electronic delocalization and contributes to the overall stability of the compound, while the multiple nitrogen atoms offer sites for hydrogen bonding and coordination chemistry applications.

The incorporation of the oxane ring system adds another dimension of significance to the compound's role in heterocyclic chemistry. Oxane rings, as six-membered saturated heterocycles, provide conformational flexibility and can influence the three-dimensional shape of molecules. This structural feature is particularly important in biological applications, where molecular shape and flexibility can significantly impact binding affinity and selectivity for target proteins. The oxane ring in this compound may serve as a conformational control element that influences the overall molecular geometry and biological activity.

The carboxylic acid functionality present in this compound represents a classical functional group that has been extensively studied in organic chemistry. However, its incorporation into a complex heterocyclic framework creates new opportunities for chemical reactivity and biological interaction. The carboxylic acid group can participate in hydrogen bonding, metal coordination, and various chemical transformations, thereby expanding the potential applications of the compound in both synthetic and biological contexts.

Table 3: Heterocyclic Components and Their Contributions to Compound Significance

The significance of this compound in heterocyclic chemistry is further emphasized by its potential role as a bioisostere for other heterocyclic systems. The 1,2,3-triazole moiety has gained recognition as a valuable bioisosteric replacement for various functional groups, including amides, carboxylic acids, and other heterocyclic systems. This property makes compounds like this compound valuable tools in medicinal chemistry for the development of new therapeutic agents with improved properties compared to their parent compounds.

The compound also represents an important example of the diverse synthetic strategies available in modern heterocyclic chemistry. The successful synthesis of this compound likely involves multiple synthetic steps, including triazole formation through cycloaddition reactions and functional group manipulations to introduce the oxane ring and carboxylic acid components. This synthetic complexity demonstrates the advanced state of heterocyclic methodology and the ability of modern organic chemistry to create sophisticated molecular architectures with precisely controlled structural features.

The broader implications of this compound for heterocyclic chemistry include its potential to serve as a platform for further structural modifications and derivative synthesis. The presence of multiple functional groups and heterocyclic systems provides numerous sites for chemical modification, enabling the creation of libraries of related compounds with varying properties. This capability is particularly valuable in drug discovery applications, where structure-activity relationships must be established through systematic structural variations.

Properties

IUPAC Name |

1-(oxan-4-yl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c12-8(13)7-5-11(10-9-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYZRKCEEZCDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487610-80-9 | |

| Record name | 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The oxan-4-yl group can be introduced through the use of an appropriate oxan-4-yl-substituted alkyne or azide precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the triazole ring or the carboxylic acid group.

Substitution: The compound can participate in substitution reactions where functional groups on the triazole ring or the oxan-4-yl group are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have been synthesized and tested against various cancer cell lines. A study highlighted the synthesis of novel 1,2,4-oxadiazoles that showed potent antiproliferative activity against drug-resistant leukemia cell lines and Trypanosoma cruzi amastigotes . The ability of triazoles to modulate biological pathways makes them promising candidates for anticancer drug development.

Antimicrobial Properties

Triazole derivatives have also been investigated for their antimicrobial activities. The presence of the triazole ring enhances the interaction with biological targets, leading to effective inhibition of microbial growth. Studies have shown that compounds with similar structures exhibit activity against a range of pathogens, including bacteria and fungi .

Anti-inflammatory Effects

The anti-inflammatory potential of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has been explored in several studies. Compounds derived from triazoles have demonstrated the ability to inhibit inflammatory pathways, making them suitable candidates for treating inflammatory diseases .

Pesticidal Activity

Triazole compounds are also being studied for their application in agriculture as pesticides. Their ability to inhibit fungal growth makes them valuable in crop protection. Research into the synthesis of triazole derivatives has shown promising results in controlling plant pathogens and improving crop yields .

Photovoltaic Materials

The structural properties of this compound allow it to be utilized in material science, particularly in the development of photovoltaic materials. Its stability and electronic properties can enhance the efficiency of solar cells .

Case Studies

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxan-4-yl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Key Observations :

- Solubility : The tetrahydropyran and oxetane substituents enhance water solubility compared to aromatic or aliphatic groups (e.g., cyclohexyl) due to oxygen content and polarity.

- Stability : The 5-formyl derivative undergoes thermal decarboxylation, while the oxan-4-yl analog’s stability remains unstudied but is likely higher due to the absence of reactive formyl groups .

- Bioactivity: The 2-aminophenyl analog shows broad-spectrum antibacterial activity (MIC 8–32 µg/mL against Vibrio cholerae and Staphylococcus aureus), attributed to its planar structure and hydrogen-bonding capacity .

Structural and Conformational Analysis

- X-ray Crystallography: The 2-aminophenyl derivative adopts a kink-like conformation with a 60° angle between the amine and carboxylic acid groups, stabilized by intramolecular hydrogen bonds (N–H∙∙∙N, O–H∙∙∙O) .

Biological Activity

1-(Oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1487610-80-9) is a triazole derivative with notable biological activity. This compound features a unique structure that contributes to its potential applications in pharmaceuticals and agricultural chemistry. The following sections detail its biological properties, including antimicrobial, antifungal, and anticancer activities, along with relevant research findings and case studies.

- Molecular Formula : C8H11N3O3

- Molecular Weight : 197.19 g/mol

- IUPAC Name : 1-(oxan-4-yl)triazole-4-carboxylic acid

- Appearance : White to off-white powder

- Storage Conditions : Room temperature

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against a range of bacterial strains. In vitro tests showed significant inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate a promising potential for this compound in developing new antibacterial agents.

Antifungal Activity

The compound also exhibited antifungal activity against various fungal pathogens. It was particularly effective against Candida albicans, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

These findings suggest that the compound could be utilized in antifungal treatments, especially for resistant strains.

Anticancer Activity

In preclinical studies, this compound demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induced apoptosis in these cells, as evidenced by increased levels of caspase activity.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

These results support further exploration into its potential as an anticancer agent.

Case Studies

A recent study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of triazole derivatives, including this compound. The study highlighted modifications to the triazole ring that enhanced biological activity and reduced toxicity profiles.

Another investigation focused on the compound's ability to inhibit specific enzymes involved in bacterial cell wall synthesis, providing insights into its mechanism of action as an antibacterial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, and what analytical techniques validate its purity and structure?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the oxane (tetrahydropyran) moiety. Key steps include condensation reactions and cyclization under reflux conditions using solvents like DMF or toluene. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Cross-validation with infrared spectroscopy (IR) ensures functional group integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation. Use desiccants to minimize moisture exposure. Handling requires nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of particulates, and avoid contact with strong oxidizers or acids .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) model reaction pathways and transition states, identifying favorable sites for electrophilic/nucleophilic attack. Software like Gaussian or ORCA integrates molecular dynamics to simulate solvent effects. Machine learning tools trained on triazole reaction databases can predict regioselectivity in cycloadditions or functional group transformations. Experimental validation via small-scale screening under varied conditions (e.g., temperature, catalyst loading) refines computational predictions .

Q. How can factorial design optimize reaction conditions for derivatizing this compound?

- Methodological Answer : A 2<sup>k</sup> factorial design evaluates variables such as temperature, solvent polarity, and catalyst concentration. For example, varying Pd(OAc)2 loading (0.5–2 mol%) and reaction time (12–24 hours) in cross-coupling reactions identifies optimal yield and selectivity. Response surface methodology (RSM) models interactions between factors, while ANOVA statistically validates significant parameters. This approach reduces experimental iterations by ~40% compared to one-factor-at-a-time optimization .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from dynamic effects or impurities. Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous signals. Compare experimental IR stretches with computed spectra (e.g., via VEDA software). If HPLC purity >95%, consider X-ray crystallography for definitive confirmation. For trace impurities, employ preparative HPLC or recrystallization in ethanol/water mixtures .

Biological and Mechanistic Research

Q. What methodologies assess the biological activity of this compound derivatives?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (MIC/MBC) against Gram-positive/negative strains. For enzyme inhibition (e.g., kinase or protease targets), use fluorescence-based assays with Z′-factor validation. Structure-activity relationship (SAR) studies modify the oxane substituent (e.g., replacing with piperidine) and triazole carboxylate to evaluate potency shifts. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, validated by surface plasmon resonance (SPR) .

Q. How does the oxane ring influence the compound’s pharmacokinetic properties?

- Methodological Answer : The oxane moiety enhances lipophilicity (calculated logP ~1.8), improving membrane permeability in Caco-2 cell assays. Metabolic stability is assessed via liver microsome incubations (human/rat), with LC-MS/MS quantifying parent compound degradation. Replace the oxane with smaller rings (e.g., cyclopentyl) to study effects on half-life. Pharmacokinetic modeling (e.g., PK-Sim) predicts bioavailability and clearance rates .

Safety and Compliance

Q. What protocols mitigate risks when scaling up synthesis of this compound?

- Methodological Answer : Conduct hazard analysis (HAZOP) for exothermic reactions, using reaction calorimetry to identify critical temperature thresholds. Implement inert gas purging during solvent transfers to prevent combustion. For waste disposal, neutralize acidic byproducts with bicarbonate before incineration. Document safety protocols per OSHA guidelines and GHS classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.